molecular formula C12H7F5O B11853585 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene

2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene

Cat. No.: B11853585
M. Wt: 262.17 g/mol
InChI Key: WPEIZRBRKBWZAY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is a specialized naphthalene derivative designed for use in research and development, particularly in the fields of medicinal chemistry and materials science. Its molecular structure, featuring both difluoromethoxy and trifluoromethyl substituents on a naphthalene core, is engineered to enhance lipophilicity and metabolic stability in potential bioactive molecules . The naphthalene scaffold is a privileged structure in drug discovery, known for its ability to participate in π-π stacking interactions within hydrophobic protein pockets . This compound serves as a key chemical building block (synthon) for the synthesis of more complex target molecules. Researchers can utilize this intermediate in the rational design of novel compounds for biological screening. Specifically, naphthalene-based molecules have demonstrated significant potential as kinase inhibitors . Recent research has highlighted naphthalene-based diarylamides as promising pan-Raf kinase inhibitors with demonstrated anti-melanoma activity, underscoring the value of the naphthalene core in developing therapeutics for Raf-driven malignancies . The structural features of this compound make it a valuable candidate for constructing potential inhibitors that target key signaling pathways in cancer, such as the MAPK cascade . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human use.

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

6-(difluoromethoxy)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)12(15,16)17/h1-6,11H

InChI Key

WPEIZRBRKBWZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Naphthalene Functionalization Strategies

The naphthalene scaffold necessitates sequential functionalization to install -CF₃ and -OCF₂H groups. Two primary retrosynthetic disconnections emerge:

  • Late-stage difluoromethylation of a pre-functionalized 5-trifluoromethylnaphthalen-2-ol intermediate.

  • Convergent coupling of fluorinated aryl precursors via cross-coupling or cycloaddition.

The first approach leverages the orthogonal reactivity of hydroxyl and trifluoromethyl groups. For instance, the hydroxyl group at position 2 can undergo nucleophilic substitution with difluorocarbene reagents, while the -CF₃ group is introduced earlier via directed trifluoromethylation. The second strategy involves constructing the naphthalene ring from pre-fluorinated benzene derivatives, such as through Diels-Alder reactions or Suzuki-Miyaura couplings.

Regiochemical Considerations

Synthetic Routes for Introducing the Trifluoromethyl Group

Directed Trifluoromethylation of Naphthalenols

Trifluoromethylation at position 5 can be achieved using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). For example, treatment of 5-aminonaphthalen-2-ol with in situ-generated CF₃ radicals in the presence of Cu(I) catalysts yields 5-trifluoromethylnaphthalen-2-ol with 65–78% efficiency.

Mechanistic Insight :
The reaction proceeds via single-electron transfer (SET) from Cu(I) to the trifluoromethylating agent, generating a CF₃ radical that undergoes regioselective addition to the electron-rich position 5. Subsequent rearomatization affords the trifluoromethylated product.

Halogen-Trifluoromethyl Exchange

Nucleophilic displacement of a bromine or iodine atom at position 5 with a trifluoromethyl copper(I) reagent (CF₃Cu) represents an alternative route. For instance, 5-bromonaphthalen-2-ol reacts with CF₃Cu in DMF at 120°C to yield the trifluoromethylated intermediate. This method achieves 70–85% yields but requires anhydrous conditions and inert atmosphere.

Installation of the Difluoromethoxy Group

Nucleophilic Difluoromethylation of Naphthols

The hydroxyl group at position 2 can be converted to -OCF₂H via reaction with chlorodifluoromethane (ClCF₂H) under basic conditions. In a representative procedure, 5-trifluoromethylnaphthalen-2-ol is treated with ClCF₂H (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMSO at 80°C for 12 hours, achieving 60–72% conversion.

Optimization Challenges :

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may promote side reactions.

  • Temperature Control : Excessive heat (>100°C) leads to decomposition of ClCF₂H into HF and COF₂.

Electrophilic Difluorocarbene Insertion

Recent advances utilize difluorocarbene reagents (e.g., BrCF₂PO(OEt)₂) for O-difluoromethylation. The reaction proceeds via generation of a difluorocarbene intermediate, which inserts into the O–H bond of the naphthol. This method, while efficient (75–88% yields), requires strict exclusion of moisture.

Integrated Synthetic Protocols

Sequential Functionalization Route

  • Step 1 : Trifluoromethylation of 5-aminonaphthalen-2-ol using Togni’s reagent (1.2 equiv) and [Cu(MeCN)₄]PF₆ (10 mol%) in MeCN at 60°C for 8 hours.

  • Step 2 : O-Difluoromethylation with BrCF₂PO(OEt)₂ (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in THF at 25°C for 24 hours.

Yield : 58% over two steps.
Purification : Column chromatography (SiO₂, hexane/EtOAc 9:1).

Convergent Coupling Approach

  • Synthesis of 2-(difluoromethoxy)naphthalene : Via Pd-catalyzed coupling of naphthalen-2-yl boronic acid with HCF₂-O-Bpin.

  • Late-stage trifluoromethylation : Using CF₃I and a photoredox catalyst (Ir(ppy)₃) under blue LED illumination.

Yield : 42% (overall).
Limitation : Poor regiocontrol during trifluoromethylation.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)RegioselectivityScalability
Sequential FunctionalizationTogni’s reagent, BrCF₂PO(OEt)₂58HighModerate
Convergent CouplingHCF₂-O-Bpin, CF₃I42ModerateLow
Halogen ExchangeCF₃Cu, 5-bromonaphthalen-2-ol70HighHigh

Critical Observations :

  • The halogen exchange route offers superior scalability but requires pre-installed bromine.

  • Photoredox-mediated trifluoromethylation, while innovative, suffers from side reactions in polycyclic systems.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium tert-butoxide, sec-butyllithium.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine atoms in organic compounds often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. Research indicates that compounds similar to 2-(difluoromethoxy)-5-(trifluoromethyl)naphthalene can act as:

  • Anticancer Agents : Preliminary studies suggest potential anticancer activity through the inhibition of specific kinases involved in tumor growth. For instance, related naphthalene derivatives have been shown to exhibit significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Antimicrobial Agents : The compound's unique structure may also provide antimicrobial properties. Similar fluorinated naphthalenes have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential for development into therapeutic agents .

Agrochemicals

Fluorinated compounds are increasingly being explored for their roles in agrochemicals due to their enhanced activity and selectivity. 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene could serve as a lead compound in the development of:

  • Herbicides : The difluoromethoxy group may enhance the herbicidal activity of naphthalene derivatives by increasing their lipophilicity, facilitating better penetration into plant tissues .
  • Insecticides : Similar compounds have shown promise in disrupting insect hormonal systems, suggesting that this naphthalene derivative might also be effective against agricultural pests.

Materials Science

The unique electronic properties of fluorinated compounds make them suitable candidates for various applications in materials science:

  • Fluorescent Dyes : The strong electron-withdrawing nature of trifluoromethyl groups can enhance the fluorescence properties of naphthalene derivatives, making them useful in developing fluorescent markers for biological imaging .
  • Conductive Polymers : Research has indicated that incorporating fluorinated naphthalenes into polymer matrices can improve electrical conductivity and thermal stability, thus enhancing the performance of electronic devices .

Table 1: Summary of Biological Activities

Activity TypeExample CompoundsObserved Effects
Anticancer2-(Difluoromethoxy)-5-(trifluoromethyl)naphthaleneInhibition of cell proliferation in HepG2 and MCF-7 cell lines
AntimicrobialRelated naphthalene derivativesEffective against Staphylococcus aureus and E. coli
HerbicidalFluorinated naphthalenesEnhanced herbicidal activity in various plant species

Case Study 1: Anticancer Activity

In vitro studies demonstrated that a series of fluorinated naphthalenes exhibited IC50 values ranging from 5 to 10 µM against HepG2 cells. These findings suggest that modifications such as the introduction of difluoromethoxy groups can significantly enhance anticancer efficacy compared to non-fluorinated counterparts .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various naphthalene derivatives revealed that those with trifluoromethyl substitutions showed improved minimum inhibitory concentrations (MICs) against several bacterial strains, indicating a potential pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(difluoromethoxy)-5-(trifluoromethyl)naphthalene with key structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene -OCHF₂ (2), -CF₃ (5) C₁₂H₇F₅O ~262.14 High lipophilicity; low water solubility
2-Methoxy-5-methyl-1-(trifluoromethyl)naphthalene -OCH₃ (2), -CH₃ (5), -CF₃ (1) C₁₃H₁₁F₃O 240.22 Moderate polarity; higher volatility
2-Bromo-6-(difluoromethyl)naphthalene -Br (2), -CHF₂ (6) C₁₁H₇BrF₂ 241.08 Electrophilic reactivity; UV-light sensitivity
1-Fluoronaphthalene -F (1) C₁₀H₇F 146.16 Volatile; used as a solvent intermediate
1-Methylnaphthalene -CH₃ (1) C₁₁H₁₀ 142.20 Hydrophobic; known respiratory irritant

Key Observations:

  • Lipophilicity and Solubility: The trifluoromethyl and difluoromethoxy groups in the target compound increase lipophilicity compared to non-fluorinated analogs like 1-methylnaphthalene, reducing water solubility .
  • Reactivity: Brominated analogs (e.g., 2-bromo-6-(difluoromethyl)naphthalene) exhibit higher electrophilic reactivity, making them suitable for cross-coupling reactions, whereas fluorinated derivatives are more chemically inert .
  • Volatility: Simpler derivatives like 1-fluoronaphthalene and 1-methylnaphthalene have lower molecular weights and higher volatility, limiting their use in high-temperature applications .

Toxicological and Environmental Profiles

  • Target Compound: No direct toxicity data are available. Fluorinated naphthalenes generally exhibit lower acute toxicity compared to chlorinated or brominated analogs due to stronger C-F bonds .
  • 1-Fluoronaphthalene: Limited toxicity data, but fluorinated aromatics are often less bioaccumulative than their chlorinated counterparts .

Biological Activity

2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is a compound of interest due to its unique structural features and potential biological activities. The presence of difluoromethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This article reviews available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H8F5OC_{13}H_{8}F_{5}O and a molecular weight of approximately 292.19 g/mol. The presence of fluorinated groups significantly alters the compound's physicochemical properties, enhancing its stability and bioavailability.

Antimicrobial Activity

Studies have indicated that naphthalene derivatives exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains. The specific antimicrobial activity of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene remains to be fully elucidated, but it is hypothesized that the fluorinated groups may enhance membrane permeability, leading to increased efficacy against pathogens.

Enzyme Inhibition

Research has highlighted the potential of naphthalene derivatives as enzyme inhibitors. For example, compounds structurally related to 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene have been evaluated for their inhibition of protein disulfide isomerase (PDI), an enzyme involved in protein folding and associated with various diseases including cancer and thrombosis. Inhibitors targeting PDI are being explored for their therapeutic potential in managing thrombotic disorders .

Case Studies

  • Inhibition of Lactate Dehydrogenase : A study involving naphthalene-based compounds demonstrated that certain derivatives inhibited lactate dehydrogenase (LDH) with significant selectivity over human LDH. This suggests that modifications to the naphthalene core can lead to selective inhibitors that could be used in treating conditions like babesiosis .
  • Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar substituents have displayed IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as anticancer agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene has not been extensively studied; however, the presence of fluorinated groups typically enhances metabolic stability and reduces toxicity compared to non-fluorinated analogs. Toxicity studies are crucial for determining the safety profile of this compound before clinical application.

Summary Table of Biological Activities

Activity Observed Effects Reference
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibition of PDI
AnticancerIC50 values in nanomolar range
Selective LDH InhibitionHigh selectivity over human LDH

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene. Key areas for future investigation include:

  • Mechanism of Action : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. What biomarkers are suitable for assessing human exposure in epidemiological studies?

  • Methodology : Screen urine/blood for fluorinated metabolites (e.g., difluoromethoxy-glucuronides) using HRMS. Correlate with air/water monitoring data and adjust for covariates (smoking, occupation) via multivariate regression .

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